REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:8][Si:9]([CH2:12][CH2:13][O:14][CH2:15]Cl)([CH3:11])[CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[CH3:8][Si:9]([CH2:12][CH2:13][O:14][CH2:15][N:5]1[CH:6]=[CH:7][C:2](=[O:1])[CH:3]=[CH:4]1)([CH3:11])[CH3:10] |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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OC1=CC=NC=C1
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCOCCl
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Name
|
cesium carbonate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between brine (100 mL) and ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
aqueous layer extracted with ethyl acetate (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)CCOCN1C=CC(C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |